2,4,5-Tribromodiphenyl ether

Beschreibung

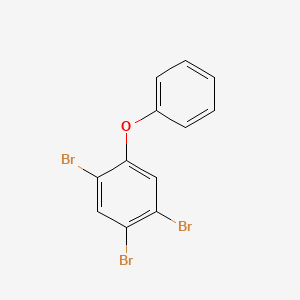

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-tribromo-5-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMKAFUXYKEDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879860 | |

| Record name | BDE-29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337513-56-1 | |

| Record name | 2,4,5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VRJ22BAGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within the Broader Polybrominated Diphenyl Ethers Pbdes Landscape

Polybrominated diphenyl ethers are a class of organobromine compounds that have been widely used as flame retardants in a vast array of consumer and industrial products, including electronics, furniture foam, textiles, and plastics. weber.huclinicaltrials.gov Their primary function is to slow the ignition and spread of fire, a life-saving application that led to their widespread production and use. weber.hu PBDEs are not chemically bound to the materials they are added to, which allows them to leach out into the environment over time. core.ac.uk

This class of chemicals consists of 209 possible distinct substances, known as congeners, each with a different number and arrangement of bromine atoms on the diphenyl ether structure. weber.hucpsc.gov The properties and environmental behavior of each congener can vary significantly. weber.hu Due to their persistence in the environment, potential for bioaccumulation in organisms, and toxicity, many PBDEs are now recognized as persistent organic pollutants (POPs) under the Stockholm Convention. weber.hu

Commercial PBDE products were typically sold as mixtures of different congeners, primarily under three formulations: Penta-BDE, Octa-BDE, and Deca-BDE. weber.hu These commercial mixtures have been subject to increasing regulatory scrutiny and phase-outs globally due to health and environmental concerns. weber.huaccustandard.com

Historical Overview of Environmental Investigations Pertaining to Tribrominated Diphenyl Ethers

The investigation of PBDEs in the environment began to gain significant momentum in the latter half of the 20th century, with a surge in studies from the 1990s onwards. Early research often focused on the most abundant congeners found in commercial mixtures and environmental samples, such as those in the tetra-, penta-, and deca-brominated groups.

A review of scientific literature shows that concentrations of PBDEs in human tissues, such as blood and milk, as well as in various environmental compartments, have increased exponentially over the past several decades. ecowatch.com This trend has been particularly pronounced in North America compared to Europe. ecowatch.com

While comprehensive historical data specifically for 2,4,5-tribromodiphenyl ether (BDE-30) is scarce, some studies have included tribrominated diphenyl ethers (triBDEs) in their analyses. For instance, a Swedish study analyzed nine triBDE to hexaBDE congeners in human liver and adipose tissue samples, indicating that scientific inquiry has extended to the less common congeners, albeit to a lesser extent. A study on children's plasma from Dalian, China, included BDE-30 among the 17 PBDE congeners measured, finding a median total PBDE concentration of 31.61 ng/g lipid. nih.gov This indicates that human exposure to BDE-30 is occurring, although it was not one of the dominant congeners found. nih.gov Similarly, research on foraging hens in an electronic waste recycling area in South China detected and quantified BDE-30, highlighting its presence in wildlife in contaminated areas.

The development of advanced analytical techniques, such as gas chromatography/mass spectrometry (GC/MS), has been crucial in identifying and quantifying individual PBDE congeners in complex environmental matrices. stargatescientific.co.za The availability of certified reference standards, including for this compound (CAS No. 337513-56-1), has been essential for accurate monitoring and research. accustandard.com

Academic Significance and Research Gaps Addressing 2,4,5 Tribromodiphenyl Ether in Environmental Science

Temporal Trends in Environmental Concentrations of this compound and Related Congeners

Following the phase-out of commercial pentaBDE and octaBDE mixtures in many parts of the world starting in the mid-2000s, environmental concentrations of the primary congeners in these mixtures have generally shown a decreasing trend.

A 15-year study (1998-2013) examining PBDE concentrations in children's plasma found that, after adjusting for age, BDE-47 concentrations decreased by approximately 5% per year. nih.govnih.gov Similar decreasing trends were observed for BDE-99, BDE-100, and BDE-153. nih.govnih.gov In Lake Ontario, decreasing trends have been observed for PBDEs in the atmosphere, precipitation, and to some extent, in fish. acs.org

In contrast, the concentrations of alternative flame retardants that have been introduced to replace PBDEs are showing increasing trends in some areas, indicating a shift in the types of flame retardants present in the environment. acs.org

Primary and Secondary Emission Sources and Release Pathways

The primary source of this compound and other PBDEs in the environment is from the manufacturing, use, and disposal of products treated with these flame retardants. As additive flame retardants, PBDEs are physically mixed into polymers rather than being chemically bound, which facilitates their release into the environment.

Primary emission sources include:

Manufacturing Processes: Emissions during the production of PBDEs and their incorporation into products.

Consumer Products: A wide array of household and commercial goods have been treated with PBDEs, including:

Flexible polyurethane foam used in furniture and upholstery. nih.gov

Plastics for televisions, computers, and other electronics. epa.gov

Textiles and building materials. ospar.org

Release pathways into the environment include:

Volatilization and Leaching: Slow release of PBDEs from products during their use, leading to contamination of indoor air and dust.

Waste Disposal: Leaching from landfills where products containing PBDEs are disposed of.

Recycling Processes: Release during the recycling of electronic waste (e-waste) and other materials.

Wastewater treatment plants are also a significant secondary source, as they receive PBDEs from various domestic and industrial sources and can release them into aquatic environments through their effluent. researchgate.net

Release from Manufactured Products and Commercial Applications

The primary pathway for the entry of this compound into the environment stems from its use as a component of additive flame retardants in manufactured goods. Additive flame retardants are physically mixed with the polymer matrix of a material rather than being chemically bound to it. This characteristic makes them more susceptible to release over time.

The commercial mixture known as PentaBDE, which contains this compound, was extensively used to impart fire resistance to a wide range of products. Key applications included:

Polyurethane Foam: This material, treated with PentaBDE, was a major component in upholstered furniture, mattresses, and carpet padding. The manufacturing process of this foam could lead to the release of this compound into the air and wastewater of production facilities.

Electronics: The plastic casings of televisions, computers, and other electronic devices were often treated with PBDE mixtures to meet fire safety standards.

Textiles: Some textiles used in draperies and upholstery were back-coated with PBDEs to reduce their flammability.

Building Materials: Certain types of insulation and other construction materials also contained these flame retardants.

Over the service life of these products, this compound can be released through various mechanisms. The abrasion and degradation of polyurethane foam in furniture can generate dust particles laden with this compound. Similarly, the heat generated during the operation of electronic devices can cause the volatilization of this compound from their plastic components.

Table 1: Manufactured Products and Commercial Applications as Sources of this compound

| Product Category | Specific Examples | Primary Release Mechanism |

| Furniture | Upholstered sofas, chairs, mattresses | Abrasion and degradation of polyurethane foam, leading to dust formation |

| Electronics | Computer monitors, television casings, printers | Volatilization from heated plastics, release of dust from surfaces |

| Textiles | Carpet padding, draperies, upholstery | Wear and tear, releasing treated fibers and dust |

| Building Materials | Insulation foam | Slow diffusion and release over time |

Pathways from Waste Streams and Disposal Sites (e.g., E-Waste, Landfills)

The disposal of consumer goods containing this compound represents a significant and ongoing source of environmental contamination. Electronic waste (e-waste) and municipal solid waste landfills are major repositories for these products and, consequently, are key release points.

E-Waste: The global volume of e-waste is expanding rapidly. This waste stream is particularly rich in plastics containing PBDEs. During e-waste recycling and dismantling processes, especially in informal sectors where rudimentary techniques are common, this compound can be released in substantial quantities. Activities such as shredding, crushing, and open burning of electronic components can release contaminated dust and fumes into the air, soil, and water. Studies have detected various PBDE congeners, including those found in the PentaBDE mixture, in the plastic components of e-waste. For instance, a review of brominated flame retardants in plastics from various waste streams reported a median concentration of 50 mg/kg for decabromodiphenyl ether (a related PBDE) in plastics from electrical and electronic equipment detritusjournal.com. While specific data for this compound is less common, its presence in the original PentaBDE mixture suggests it is also present in these waste plastics.

Landfills: When products containing this compound are discarded in landfills, the compound can leach out over time. Rainwater and other liquids percolating through the landfill mass can dissolve and transport this compound, leading to its presence in landfill leachate. This contaminated leachate poses a threat to groundwater and surface water if not adequately contained and treated. Research has confirmed the presence of this compound in landfill leachates. For example, a study of landfill sites in South Africa detected BDE-28 in leachate samples from all investigated locations nih.gov.

Table 2: Concentrations of this compound in E-Waste and Landfill Leachate

| Environmental Matrix | Location/Study | Concentration Range |

| E-Waste Plastic | Review of BFRs in Plastics detritusjournal.com | Median decaBDE: 50 mg/kg (Data for BDE-28 not specified) |

| Landfill Leachate | South Africa nih.gov | Detected in all sampled landfill sites |

Diffuse Environmental Leaching and Volatilization from In-Use Articles

A continuous and widespread source of this compound into the environment is the diffuse release from products during their active use in homes, offices, and vehicles. This occurs through two primary mechanisms: leaching and volatilization.

Leaching: The compound can slowly migrate out of the products and be transferred to other surfaces or media through direct contact or washing. For instance, the cleaning of surfaces containing these flame retardants can transfer the chemicals into cleaning cloths and wastewater.

Volatilization: As a semi-volatile organic compound, this compound can evaporate from the surface of products into the air. This process can be accelerated by factors such as higher temperatures. The heat from electronic devices or the interior of a vehicle on a sunny day can increase the rate of volatilization.

This airborne this compound can then be inhaled or can adsorb to indoor dust particles. House dust has been identified as a significant reservoir for PBDEs, including this compound. Ingestion or inhalation of contaminated dust is a primary route of human exposure. Numerous studies have documented the presence of this compound in indoor dust from various environments. For example, a study in South-Central China found that the sum of ten PBDEs, including BDE-28, in house dust ranged from 186.6 to 9654 ng/g nih.gov. Another study in the UK also reported the presence of BDE-28 in indoor air and dust acs.org. The estimated emission rate of BDE-28 from the city of Zurich to the atmosphere was 0.4 kg per year, highlighting the scale of diffuse emissions from urban environments researchgate.net.

Table 3: Concentrations of this compound in Indoor Dust

| Study Location/Environment | Concentration Range (ng/g) |

| South-Central China (Houses) nih.gov | Σ10PBDEs (including BDE-28): 186.6 - 9654 |

| United Kingdom (Indoor) acs.org | Detected in indoor air and dust |

Inter-Compartmental Partitioning Behavior

Partitioning refers to the way a chemical distributes itself between two different phases, such as sediment and water, or air and water. This behavior is key to understanding its environmental mobility and residence time in various media.

Sediment-Water Partitioning Coefficients and Adsorption Characteristics

The tendency of a chemical to attach to sediments and soils versus remaining dissolved in water is described by the sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). clu-in.orgclu-in.org These coefficients are crucial for predicting whether a contaminant will be sequestered in sediment beds or remain mobile in the water column. skb.comepa.gov For nonionic organic compounds, partitioning is largely driven by their affinity for the organic carbon fraction of the sediment. clu-in.orgclu-in.org

Despite the importance of these parameters, specific, experimentally derived Kd or Koc values for this compound could not be located in the available scientific literature.

Air-Water Exchange Fluxes and Gas-Particle Partitioning

The movement of this compound between the atmosphere and water bodies, and its distribution between the gas phase and airborne particulate matter, are critical for understanding its potential for long-range transport. The gas-particle partitioning coefficient (Kp) and the octanol-air partition coefficient (KOA) are key parameters used in models to predict this behavior. aaqr.orgcopernicus.org These models suggest that partitioning is influenced by factors like temperature and the organic matter content of atmospheric particles. copernicus.org

However, specific studies measuring the air-water exchange fluxes or the gas-particle partitioning coefficient for this compound were not found. Theoretical models exist to predict these values for PBDEs, but they require specific inputs, such as a verified KOA value, which is not available for this congener. copernicus.orgfera.co.uk

Interactions with Dissolved Organic Carbon (DOC) and Particulate Organic Matter

In aquatic systems, organic chemicals can bind to dissolved organic carbon (DOC) and particulate organic matter (POM). copernicus.orgtaylorfrancis.com This interaction significantly affects their bioavailability, transport, and fate. copernicus.org Binding to DOC can increase the apparent solubility of a hydrophobic chemical, while association with POM can lead to its removal from the water column through settling. taylorfrancis.comnih.gov

No specific research detailing the interaction coefficients or mechanisms between this compound and either DOC or POM could be identified.

Bioaccumulation and Trophic Transfer in Ecological Systems

Bioaccumulation is the process by which chemicals build up in living organisms to concentrations higher than those in the surrounding environment. epa.gov This includes bioconcentration (uptake from water) and biomagnification (accumulation through the food chain). wikipedia.orgca.gov

Bioconcentration Factors (BCFs) in Aquatic Organisms

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an aquatic organism directly from the water. wikipedia.orgmdpi.com It is a critical value for regulatory assessment and is often required for chemicals produced in large quantities. nih.gov BCFs are typically determined through laboratory studies, often with fish. nih.govca.gov

A specific, experimentally determined BCF value for this compound in any aquatic species was not available in the reviewed literature.

Bioaccumulation in Aquatic and Terrestrial Food Webs (e.g., Fish, Marine Mammals, Terrestrial Apex Predators)

The accumulation of persistent organic pollutants in food webs can lead to biomagnification, where concentrations increase at successively higher trophic levels. epa.govsfu.ca Studies on other PBDEs have documented their presence and bioaccumulation in a wide range of species, from fish to marine mammals and birds. epa.gov

However, no field studies or food web models documenting the specific concentrations or bioaccumulation factors (BAFs) of this compound in any aquatic or terrestrial food web were found in the available research.

Trophic Magnification Factors (TMFs) and Ecological Significance

Trophic Magnification Factors (TMFs) are a critical measure for assessing the biomagnification potential of a chemical within a food web. A TMF value greater than 1 indicates that the concentration of the substance increases with increasing trophic levels, signifying that it biomagnifies.

While specific TMF values for this compound (BDE-29) are not extensively documented in dedicated studies, research on the environmental behavior of PBDEs as a class provides significant insights. Studies have shown that many PBDE congeners have the potential to biomagnify in aquatic and terrestrial food webs. nih.govresearchgate.net For instance, in a study of a freshwater food web in the Yangtze River Delta, the TMF values for most measured PBDE congeners were found to be significantly greater than 1, indicating a high potential for biomagnification. nih.govresearchgate.net Exceptions in that study included some higher-brominated congeners like BDE-99, BDE-153, and BDE-154. nih.govresearchgate.net

The degree of bromination is a key factor influencing the biomagnification potential of PBDEs. Lower-brominated congeners are generally considered to have a higher potential for trophic magnification. For example, studies in the St. Lawrence River, Canada, identified BDE-47 (a tetrabromodiphenyl ether) and BDE-100 (a pentabromodiphenyl ether) as having the highest levels of trophic magnification from invertebrates to top predators. researchgate.net Given that BDE-29 is a tri-brominated congener, it is expected to exhibit significant trophic magnification.

Table 1: Trophic Magnification Factors (TMFs) for Selected PBDE Congeners in Various Food Webs (Note: Data for BDE-29 is not available; this table provides context from related congeners.)

| PBDE Congener | Food Web Location | Reported TMF Value | Finding |

| Various PBDEs | Yangtze River Delta, China (Freshwater) | > 1 | Significant biomagnification observed for most congeners. nih.govresearchgate.net |

| BDE-47 | St. Lawrence River, Canada (Freshwater) | High | One of the highest levels of trophic magnification in the study. researchgate.net |

| BDE-100 | St. Lawrence River, Canada (Freshwater) | High | One of the highest levels of trophic magnification in the study. researchgate.net |

| BDE-99 | Yangtze River Delta, China (Freshwater) | ≤ 1 | Did not show significant biomagnification in this specific food web. nih.gov |

| BDE-153 | Yangtze River Delta, China (Freshwater) | ≤ 1 | Did not show significant biomagnification in this specific food web. nih.gov |

| BDE-154 | Yangtze River Delta, China (Freshwater) | ≤ 1 | Did not show significant biomagnification in this specific food web. nih.gov |

Environmental Transformation and Degradation Pathways of 2,4,5 Tribromodiphenyl Ether

Photochemical Degradation Processes

Photochemical degradation, driven by sunlight, is a primary mechanism for the transformation of PBDEs in the environment. This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of solar radiation by a molecule, leading to its excitation and subsequent chemical breakdown. For polybrominated diphenyl ethers, the primary mechanism of direct photolysis is reductive debromination, where a carbon-bromine (C-Br) bond is cleaved. This process typically results in the formation of lower brominated congeners.

Indirect photodegradation occurs when other chemical species in the environment, known as photosensitizers, absorb light and produce reactive oxygen species (ROS) that then react with the pollutant. Key ROS involved in the degradation of organic compounds include hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

Specific studies detailing the indirect photodegradation of 2,4,5-tribromodiphenyl ether by hydroxyl radicals and singlet oxygen are limited. However, research on other PBDEs provides insight into these processes. For instance, both ¹O₂ and •OH have been implicated in the degradation of BDE-47 (2,2',4,4'-tetrabromodiphenyl ether). deswater.com The presence of these reactive species in sunlit waters can contribute to the transformation of PBDEs. It is expected that this compound would also be susceptible to oxidation by these powerful oxidants, leading to its degradation.

The degradation of PBDEs through photolysis can lead to a variety of transformation products. The primary products of photodebromination are lower brominated congeners. For example, the photolysis of higher brominated ethers is known to produce a range of lesser brominated PBDEs. researchgate.net

In addition to debromination, other transformation products can be formed. Studies on other PBDEs have identified hydroxylated brominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzofurans (PBDFs) as potential photodegradation products. researchgate.net The formation of these products is a concern as they can sometimes be more toxic than the parent compound. For instance, the irradiation of BDE-209 has been shown to produce various PBDEs ranging from nona- to tri-bromodiphenyl ethers. nih.gov While specific photodegradation products for this compound have not been extensively documented, it is likely that its degradation would yield a mixture of lower brominated diphenyl ethers and potentially hydroxylated or other rearranged products. One study noted the formation of 2,4,5-tribromophenol (B77500) as a product from the metabolism of BDE-99, which involves an oxidative cleavage. researchgate.net

The rate and extent of photochemical degradation are significantly influenced by various environmental factors.

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can have a dual effect on the photodegradation of PBDEs. On one hand, DOM can act as a photosensitizer, absorbing light and producing reactive species that enhance indirect photodegradation. nih.gov On the other hand, DOM can act as a light screen, absorbing sunlight and reducing the amount of light available for direct photolysis of the pollutant. researchgate.net The net effect depends on the specific characteristics of the DOM and the pollutant. For some organic pollutants, the presence of DOM has been shown to promote photodegradation. nih.gov

Chloride Ions: In marine and estuarine environments, the presence of chloride ions (Cl⁻) can influence photochemical processes. While specific data for this compound is unavailable, it is known that chloride ions can impact the degradation of other pollutants.

Biotransformation and Biodegradation Mechanisms

Microbial degradation is another critical pathway for the removal of persistent organic pollutants from the environment. Various microorganisms have been shown to break down PBDEs under both aerobic and anaerobic conditions.

Aerobic bacteria, which thrive in oxygen-rich environments, have demonstrated the ability to degrade PBDEs.

Sphingomonas sp. : Strains of Sphingomonas are known for their metabolic versatility and have been shown to degrade a variety of aromatic compounds. While direct studies on the degradation of this compound by Sphingomonas sp. are scarce, research on other di- and tri-brominated diphenyl ethers has been conducted. For instance, Sphingomonas sp. strain PH-07 was found to catabolize several mono-, di-, and tribrominated diphenyl ethers. researchgate.net Another study with Sphingomonas sp. strain SS33 showed the transformation of 4,4'-dibromodiphenyl ether to mononuclear haloaromatic compounds like 4-bromophenol (B116583) and 4-bromocatechol, although it was not used as a carbon source. nih.gov These findings suggest that Sphingomonas species possess the enzymatic machinery to attack the ether bond and hydroxylate the aromatic rings of PBDEs, which could potentially be a degradation pathway for this compound.

Achromobacter xylosoxidans : This bacterium has also been identified as a degrader of PBDEs. A novel strain, Achromobacter xylosoxidans GYP4, was able to degrade BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) as a sole carbon source, with a degradation rate of 90.8% for a 1.0 mg L⁻¹ solution within 4 days. deswater.comdeswater.com The primary degradation mechanism was identified as hydroxylation. deswater.com Although no specific studies have been published on the degradation of this compound by Achromobacter xylosoxidans, the proven ability of this bacterium to degrade a structurally similar tetrabrominated congener suggests it may also be capable of transforming this compound.

Anaerobic Biotransformation Processes, Including Reductive Debromination

Under anaerobic conditions, such as those found in sediments and sewage sludge, the primary biotransformation pathway for polybrominated diphenyl ethers (PBDEs) is reductive debromination. nih.gov This process involves the microbial removal of bromine atoms, which are replaced by hydrogen atoms, leading to the formation of less brominated congeners. nih.gov

Studies on highly brominated congeners like decabromodiphenyl ether (BDE-209) have demonstrated that anaerobic microbes can sequentially remove bromine atoms, producing a cascade of lower-brominated congeners, including nona-, octa-, hepta-, and hexa-BDEs. nih.govacs.org This microbially mediated debromination has been observed to occur preferentially at the para and meta positions, while ortho position debromination is less favorable. nih.gov This is significant for this compound, which has bromine atoms at the para (4), meta (5), and ortho (2) positions.

Research using anaerobic microbes from river sediment has shown that the degradation of BDE-209 can lead to the formation of various lower brominated congeners, including tri-BDEs such as BDE-17 and BDE-28. researchgate.net The rate of reductive debromination tends to decrease with a lower degree of bromination. researchgate.net While much of the research has focused on the degradation of more highly brominated PBDEs, the established pathways indicate that this compound is both a potential intermediate in the anaerobic degradation of these higher congeners and is itself subject to further reductive debromination.

| Process | Description | Key Factors | Typical Environments |

| Anaerobic Reductive Debromination | Sequential removal of bromine atoms by microbial action, replaced by hydrogen atoms. | Presence of anaerobic bacteria, availability of electron donors, temperature. | Sediments, sewage sludge, anaerobic bioreactors. |

Enzyme-Mediated Biotransformation in Environmental Organisms

In various environmental organisms, the biotransformation of PBDEs is mediated by specific enzyme systems, most notably the cytochrome P450 (CYP450) monooxygenases. nih.govnih.gov These enzymes are central to the metabolism of a wide range of foreign compounds. In contrast to the reductive pathways seen in anaerobic environments, enzyme-mediated transformation in many organisms, particularly vertebrates, is often oxidative.

Studies on the metabolism of the penta-BDE congener, BDE-99 (2,2′,4,4′,5-pentabromodiphenyl ether), in human liver cells have shown that transformation occurs primarily through oxidative pathways catalyzed by CYP enzymes. nih.gov This process leads to the formation of hydroxylated PBDEs (OH-PBDEs) and the cleavage of the ether bond to form brominated phenols. nih.gov Specifically, exposure of human hepatocytes to BDE-99 resulted in the formation of 2,4,5-tribromophenol. nih.gov

Interestingly, the metabolic pathways can differ significantly between organism types. While mammals primarily utilize oxidative metabolism, studies on common carp (B13450389) have shown that reductive debromination can be a significant pathway in fish. nih.gov This highlights the diversity of enzymatic capabilities across different environmental species and their varied roles in the transformation of this compound.

Characterization of Biologically Formed Metabolites

The biotransformation of this compound and its parent congeners results in the formation of several distinct metabolites. These metabolites are often more polar than the parent compound and can have different toxicological properties.

Two primary classes of metabolites have been identified:

Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs): These are formed through the addition of a hydroxyl (-OH) group to the phenyl ring, a reaction commonly catalyzed by CYP450 enzymes. nih.govnih.gov For example, the metabolism of BDE-99 has been shown to produce monohydroxylated pentabrominated diphenyl ether metabolites. nih.gov

Brominated Phenols: These metabolites are formed by the cleavage of the ether linkage in the PBDE molecule. nih.gov A key metabolite identified in studies of BDE-99 is 2,4,5-tribromophenol. nih.gov This compound is also known as a degradation product of other brominated flame retardants. researchgate.net

The table below summarizes key metabolites formed from the biological transformation of related PBDEs, which are relevant for understanding the potential metabolites of this compound.

| Metabolite Class | Specific Metabolite Example | Parent Compound Example | Biological System |

| Brominated Phenols | 2,4,5-Tribromophenol | BDE-99 | Human Hepatocytes |

| Hydroxylated PBDEs | Monohydroxylated pentabromodiphenyl ethers | BDE-99 | Human Hepatocytes |

| Brominated Phenols | 2,4-Dibromophenol | DE-71 Mixture | Mice |

| Hydroxylated PBDEs | 4'-OH-BDE-17, 6-OH-BDE-47, etc. | DE-71 Mixture | Mice |

Other Abiotic Degradation Pathways in Environmental Systems

Beyond biological transformation, this compound is subject to several abiotic degradation processes in the environment. These non-biological pathways play a crucial role in its ultimate fate and persistence. up.pt

Photodegradation (Photolysis): Exposure to sunlight, particularly ultraviolet (UV) radiation, is a primary abiotic degradation pathway for PBDEs. researchgate.net Photolysis can break the carbon-bromine bonds, leading to reductive debromination and the formation of lower-brominated congeners. Another photolytic pathway involves the intramolecular elimination of HBr, which can result in the formation of polybrominated dibenzofurans (PBDFs), compounds that can be more toxic than the parent PBDEs. researchgate.net The rate and products of photodegradation are influenced by the environmental matrix, such as whether the compound is in water, on soil surfaces, or in the gas phase. researchgate.net

Reductive Debromination by Reduced Minerals: Abiotic reduction can also occur through reactions with naturally occurring reduced minerals. psu.edu For instance, nanoscale zerovalent iron (nZVI) has been shown to effectively debrominate PBDEs in a stepwise manner, transforming them into less brominated compounds and ultimately to diphenyl ether. nih.gov This process of in situ chemical reduction can be a significant attenuation pathway in anaerobic environments rich in iron minerals. psu.edu

| Pathway | Mechanism | Products | Environmental Relevance |

| Photodegradation | Cleavage of C-Br bonds by UV radiation. | Lower-brominated BDEs, Polybrominated Dibenzofurans (PBDFs). | Occurs in sunlit surface waters, on soil/sediment surfaces, and in the atmosphere. |

| Abiotic Reduction | Electron transfer from reduced minerals (e.g., ZVI). | Lower-brominated BDEs, Diphenyl ether. | Occurs in anoxic environments containing reactive minerals. |

Ecological Impact Assessments of 2,4,5 Tribromodiphenyl Ether on Non Human Biota

Observed Ecological Responses in Aquatic Organisms (excluding human data)

Detailed studies on the specific effects of 2,4,5-Tribromodiphenyl ether on aquatic organisms are limited. However, research on related tribromodiphenyl ether compounds provides some insight into potential impacts. For instance, studies on other PBDEs have shown a range of toxic effects on marine and freshwater organisms. These effects include, but are not limited to, developmental abnormalities, reproductive impairment, and disruption of the endocrine system. calpoly.edumdpi.comnih.gov

For example, exposure to certain PBDEs has been linked to delayed hatching, reduced growth, and abnormal development in fish larvae. calpoly.edu In some fish species, chronic exposure to other PBDE congeners has been shown to alter swimming behavior, although without affecting body size or gonad development. nih.gov

In aquatic invertebrates, some PBDEs have been found to inhibit growth and reproduction. For example, one study on the marine diatom Skeletonema costatum and the freshwater crustacean Daphnia magna demonstrated that a related tetrabromodiphenyl ether (BDE-47) caused growth inhibition and depressed reproductive output. nih.gov

It is important to note that the toxicity of PBDEs can vary significantly between different congeners. Therefore, without specific studies on this compound, it is difficult to definitively conclude its precise ecological responses in aquatic organisms.

Documented Effects on Terrestrial Wildlife and Ecosystems (excluding human data)

Information regarding the documented effects of this compound on terrestrial wildlife and ecosystems is exceptionally scarce. Research on the broader class of PBDEs indicates that these compounds can bioaccumulate in terrestrial food webs, with detectable levels found in various wildlife, including birds. researchgate.net

Studies on bird eggs have been utilized to monitor the presence of lipophilic contaminants like PBDEs, as females can transfer these stored chemicals to their eggs. researchgate.net This maternal transfer can potentially impact the developing embryos. However, specific studies linking this compound to adverse effects in terrestrial species are not currently available in the reviewed literature. General concerns for PBDEs in terrestrial ecosystems include the potential for neurotoxicity and endocrine disruption. nih.gov

Ecological Risk Characterization and Assessment Frameworks

A critical component of evaluating the environmental risk of a chemical is the development of risk characterization and assessment frameworks, which include the derivation of Predicted No-Effect Concentrations (PNECs) and the calculation of Risk Quotients (RQs).

Derivation of Predicted No-Effect Concentrations (PNECs) for Environmental Media

The Predicted No-Effect Concentration (PNEC) is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The derivation of a PNEC typically requires a substantial amount of ecotoxicological data from various species and trophic levels. frontiersin.orgresearchgate.net

A thorough search of available scientific literature and environmental risk assessment reports did not yield any specific PNEC values derived for this compound for any environmental media (water, sediment, or soil). The derivation of such values is contingent on the availability of robust toxicity data, which, as previously noted, is lacking for this specific compound.

For illustrative purposes, PNEC values have been derived for the more extensively studied BDE-47. For example, one study reported acute and chronic PNEC values for BDE-47 in surface waters as 2.08 µg L⁻¹ and 0.52 µg L⁻¹, respectively. nih.govresearchgate.net These values are derived from species sensitivity distribution (SSD) models based on acute and chronic toxicity data for a range of aquatic organisms. nih.govresearchgate.net

Calculation and Interpretation of Risk Quotients (RQs) for Environmental Receptors

The Risk Quotient (RQ) is a tool used in ecological risk assessment to characterize the potential for adverse effects. It is calculated by dividing the Predicted Environmental Concentration (PEC) or the Measured Environmental Concentration (MEC) of a substance by its PNEC. researchgate.net

RQ = PEC (or MEC) / PNEC

An RQ value greater than 1 indicates a potential risk to the environment, suggesting that the environmental concentration of the substance exceeds the level at which no adverse effects are expected.

Due to the absence of established PNEC values for this compound, it is not possible to calculate and interpret Risk Quotients for this specific compound. The calculation of RQs is entirely dependent on having both reliable environmental concentration data and a scientifically derived PNEC. Without these components, a quantitative risk characterization for this compound cannot be performed.

In the context of other PBDEs like BDE-47, risk quotients have been calculated in various studies. For instance, a study in China found that the RQ values for BDE-47 in surface waters were generally low, suggesting a low ecological risk in the studied areas. nih.gov

While the user's request was for a detailed article on the ecological impact of this compound, a comprehensive search of scientific and environmental databases reveals a significant lack of specific data for this particular compound. The available information is largely focused on other, more prevalent, polybrominated diphenyl ether congeners, most notably BDE-47. To provide a scientifically accurate and thorough assessment as requested, further research specifically targeting the ecotoxicological effects and environmental fate of this compound is required. Without such data, any detailed discussion on its ecological impact would be speculative and not meet the standards of scientific accuracy.

Analytical Methodologies for Environmental Monitoring of 2,4,5 Tribromodiphenyl Ether

Environmental Sample Collection and Preparation Strategies

The initial and one of the most critical steps in the environmental monitoring of BDE-28 is the collection and preparation of samples. The chosen strategies must ensure the integrity of the sample and efficiently isolate the target analyte from the matrix.

Extraction Techniques from Diverse Matrices (e.g., Water, Sediment, Soil, Biota, Air)

The extraction of BDE-28 from environmental samples is a challenging step due to the complexity and variability of the matrices. Various techniques are employed, each with its advantages and limitations depending on the sample type.

For solid matrices such as sediment, soil, and dried biota, traditional methods like Soxhlet extraction are frequently used due to their robustness and low cost. researchgate.net This technique involves the continuous washing of the solid sample with a solvent or a mixture of solvents like toluene, hexane/acetone, or dichloromethane. researchgate.net Other liquid-solid extraction methods include sonication and mechanical shaking. researchgate.net

Modern extraction techniques that offer reduced solvent consumption and shorter extraction times are also gaining prominence. These include pressurized liquid extraction (PLE) , microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). nih.govnih.gov PLE, for instance, has been shown to provide comparable results to Soxhlet extraction for a variety of environmental contaminants. nih.gov

For water samples, which can contain BDE-28 at very low concentrations, solid-phase extraction (SPE) is a common and effective method. eurofins.com This technique involves passing the water sample through a cartridge containing a solid adsorbent that retains the BDE-28, which is then eluted with a small volume of an organic solvent. eurofins.com

The extraction of BDE-28 from biological samples like fish tissue often requires an initial homogenization step. env.go.jp A widely used approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and cleanup into a streamlined process. nih.gov

Air samples are typically collected by passing a known volume of air through a filter and a solid adsorbent tube to capture both particulate-bound and gas-phase BDE-28. The extraction from these media is then carried out using solvent-based methods like Soxhlet or ultrasonic extraction. env.go.jp

Table 1: Common Extraction Techniques for 2,4,5-Tribromodiphenyl Ether in Environmental Matrices

| Matrix | Extraction Technique | Common Solvents | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | Dichloromethane | Efficient for large sample volumes and low concentrations. |

| Sediment/Soil | Soxhlet Extraction | Toluene, Hexane/Acetone | Robust and well-established, but can be time and solvent-intensive. |

| Pressurized Liquid Extraction (PLE) | Toluene, Hexane/Dichloromethane | Faster and uses less solvent than Soxhlet. | |

| Biota (e.g., Fish) | QuEChERS | Acetonitrile | Combines extraction and cleanup, simplifying the workflow. |

| Homogenization with Solvent Extraction | Non-polar solvents | Requires a defatting step to remove lipids. env.go.jp | |

| Air | Solvent Extraction of Filters/Adsorbents | Toluene, Hexane | Captures both particulate and gas-phase BDE-28. |

Advanced Sample Clean-up and Fractionation Protocols

Following extraction, the sample extract often contains a complex mixture of co-extracted substances that can interfere with the final analysis. Therefore, a thorough clean-up and fractionation step is essential to remove these interferences and isolate the BDE-28.

Commonly used clean-up techniques include column chromatography using adsorbents like silica (B1680970) gel, alumina, and Florisil. cdc.gov These materials separate compounds based on their polarity. Gel permeation chromatography (GPC) is another effective technique for removing high-molecular-weight interferences such as lipids from biological samples. cdc.gov

For more complex samples, multi-step clean-up procedures may be necessary. For instance, a method for analyzing PBDEs in sediment and suspended particulate matter involved a three-step cleanup process: gel permeation chromatography followed by solid-phase extraction on two different types of cartridges. nih.gov This multi-layered approach ensures a high degree of purity in the final extract, which is crucial for accurate quantification. nih.gov

Chromatographic and Spectrometric Quantification Techniques

The final step in the analytical workflow is the instrumental analysis, where BDE-28 is separated from other compounds and quantified. Gas chromatography (GC) is the standard separation technique for PBDEs due to their volatility and thermal stability. thermofisher.com

High-Resolution Gas Chromatography Coupled with High-Resolution Mass Spectrometry (HRGC/HRMS)

For the ultra-trace analysis of BDE-28, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is considered the gold standard. publications.gc.canih.gov This technique offers exceptional selectivity and sensitivity, allowing for the detection of BDE-28 at very low levels, even in the most complex environmental matrices. nih.govnih.gov

HRGC provides excellent separation of different PBDE congeners, while HRMS allows for the precise measurement of the mass-to-charge ratio of the ions, which helps in the unambiguous identification of the target compound. nih.gov The high resolution of the mass spectrometer minimizes interferences from other co-eluting compounds. nih.gov Method detection limits for individual PBDE congeners using HRGC/HRMS can be in the low picogram range. nih.gov

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is another widely used technique for the analysis of halogenated compounds like BDE-28. thermofisher.com The ECD is a highly sensitive detector for electrophilic compounds, making it well-suited for detecting brominated compounds. tue.nl

While GC-ECD is a more cost-effective option compared to HRGC/HRMS, it can be more susceptible to interferences from other co-eluting halogenated compounds. rsc.orgnih.gov Therefore, a very efficient clean-up procedure is critical when using GC-ECD. rsc.org Despite this limitation, modern GC-ECD methods have been developed for the reliable quantification of PBDEs in environmental samples like wastewater. rsc.orgnih.gov These methods often utilize advanced features like programmable injectors and dual-column systems to enhance selectivity and resolution. nih.gov

Application of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

To improve the accuracy and precision of the quantification, isotope dilution mass spectrometry (IDMS) is often employed. nih.govnih.gov This technique involves adding a known amount of an isotopically labeled internal standard of the target analyte (e.g., 13C-labeled BDE-28) to the sample before extraction and analysis. nih.gov

The isotopically labeled standard behaves chemically and physically identically to the native BDE-28 throughout the entire analytical process, including extraction, clean-up, and instrumental analysis. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final extract, any losses that may have occurred during sample preparation can be accurately corrected for. nih.gov This approach significantly enhances the reliability of the quantitative results, especially when dealing with complex matrices where analyte losses can be variable and unpredictable. nih.gov

Table 2: Comparison of Quantification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| HRGC/HRMS | High-resolution separation by GC and high-resolution mass analysis by MS. nih.gov | Highest selectivity and sensitivity, considered the "gold standard". nih.gov | High instrument cost and complexity. |

| GC-ECD | Separation by GC and detection of electron-capturing compounds. thermofisher.com | Cost-effective and highly sensitive to halogenated compounds. rsc.org | Susceptible to interferences from other halogenated compounds. nih.gov |

| IDMS | Use of isotopically labeled internal standards to correct for analyte losses. nih.gov | Greatly improves accuracy and precision of quantification. nih.gov | Requires the availability of expensive labeled standards. |

Quality Assurance and Quality Control in Environmental Analysis

The reliability and accuracy of data in environmental monitoring are paramount for assessing the extent of contamination and for making informed regulatory decisions. For a persistent and bioaccumulative compound like this compound, robust Quality Assurance (QA) and Quality Control (QC) protocols are essential. QA/QC measures ensure that the analytical methods used are performing as expected and that the data generated are consistent, comparable, and legally defensible. This involves rigorous method validation, the routine use of reference materials, and participation in proficiency testing schemes.

Method Validation and Performance Characteristics (Detection Limits, Quantification Limits, Recoveries)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the environmental analysis of this compound, this involves establishing key performance characteristics to ensure the method can reliably detect and quantify the compound at environmentally relevant concentrations.

Detection and Quantification Limits:

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. loesungsfabrik.denih.gov It is often determined by analyzing samples with low analyte concentrations and calculating the signal-to-noise ratio, with a ratio of 3:1 being a common benchmark. loesungsfabrik.de The Method Detection Limit (MDL) is a more formal definition, described as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results. epa.gov

The Limit of Quantitation (LOQ), sometimes called the limit of quantification or reporting limit, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. nih.gov This is a critical parameter in environmental monitoring, as it defines the lower boundary for reporting quantitative results. The LOQ is typically higher than the LOD and may be established as the concentration of the lowest calibration standard. wef.org For many environmental applications, the LOQ is expected to have a recovery within ±50% of the true value and a relative standard deviation (RSD) of ≤20%. epa.gov

While specific performance data for this compound (BDE-30) is not always individually reported in studies, data from the analysis of other PBDE congeners in various environmental matrices provide insight into expected analytical performance. For instance, a validated method for PBDEs in human serum using gas chromatography with a microelectron capture detector (GC-µECD) established a limit of quantification of 0.03 ng/mL for all targeted compounds. researchgate.net In another study analyzing e-waste, the method detection limit for the highly brominated BDE-209 was 0.07 ng/L. nih.gov

| Performance Characteristic | Definition | Common Criteria | Example Value (for PBDEs) | Source |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 | - | loesungsfabrik.de |

| Method Detection Limit (MDL) | Minimum concentration reported with 99% confidence above the blank. | Statistically derived from replicate measurements of a low-level spike. | 0.07 ng/L (for BDE-209) | epa.govnih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | Typically 10:1 S/N ratio; precision (RSD) ≤ 20% and accuracy (recovery) within specified limits (e.g., ±50%). | 0.03 ng/mL (for various PBDEs in serum) | epa.govresearchgate.net |

Recoveries:

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte retrieved from a sample matrix after the entire analytical procedure. A known amount of the analyte (a "spike") is added to a blank or a real sample, and the percentage of the spiked amount that is measured is calculated. Acceptable recovery ranges can vary depending on the complexity of the matrix, the concentration of the analyte, and regulatory guidelines. For persistent organic pollutants like PBDEs, recoveries are often influenced by the multi-step extraction and cleanup processes required.

In a study validating a method for PBDEs in human serum, recoveries ranged from 52.9% to 125.0%, depending on the specific congener and the fortification level. researchgate.net For the analysis of BDE-209 in water samples associated with e-waste, recoveries of spiked blanks were between 77% and 102%. nih.gov The use of a surrogate standard, BDE-77, in the same study showed recoveries from 67% to 106%. nih.gov These ranges are typical for the analysis of brominated flame retardants in complex environmental and biological samples.

Interlaboratory Comparison Studies and Use of Certified Reference Materials

To ensure data are comparable across different laboratories and over time, external quality control measures are essential. These include participation in interlaboratory comparison studies and the regular use of Certified Reference Materials (CRMs).

Certified Reference Materials (CRMs):

A CRM is a material with one or more sufficiently homogeneous and stable property values that have been certified by a technically valid procedure. accustandard.com For the analysis of this compound, CRMs are used to calibrate instruments, validate methods, and assess analytical accuracy. These materials can be solutions of the pure compound or matrix-matched materials (e.g., sediment, dust, or biological tissue) containing a known concentration of the analyte. Several suppliers offer certified standards for various PBDEs, including different tribromodiphenyl ether congeners. greyhoundchrom.comlgcstandards.comamxpress.com For example, Standard Reference Material (SRM) 2585, which consists of organic contaminants in house dust, has certified values for many PBDEs and is used to assess the accuracy of analytical methods for these compounds in dust samples. greensciencepolicy.org

| Compound Name/CRM | Description | Supplier Example | Source |

| 2,4,6-Tribromodiphenyl ether (BDE-30) | Solution standard (50 µg/mL in Nonane) | LGC Standards | lgcstandards.com |

| 2',3,4-Tribromodiphenyl Ether (BDE-33S) | Certified Reference Material (50 µg/mL in Isooctane) | AccuStandard | accustandard.com |

| 2,4',6-Tribromodiphenyl ether (BDE-32) | Solution standard | Chem Service Inc | greyhoundchrom.com |

| SRM 2585 | Organic Contaminants in House Dust | National Institute of Standards and Technology (NIST) | greensciencepolicy.org |

Interlaboratory Comparison Studies:

Studies comparing PBDE concentrations in different environmental media, such as house dust or fish, have highlighted the importance of standardized methods. nih.govnih.gov For example, a study comparing two different dust sampling methods found significant correlations for several PBDE congeners, indicating that with consistent methods, results can be comparable. nih.gov However, the same study noted high variability between samples, reinforcing the need for robust QC and interlaboratory validation to understand and control for sources of error. nih.gov Participation in such studies helps laboratories demonstrate their competence and contributes to the harmonization of analytical procedures for monitoring compounds like this compound.

Environmental Management and Remediation Research for Pbde Contamination

Academic Perspectives on Global Environmental Monitoring and Regulatory Frameworks Related to PBDEs

The omnipresence of PBDEs in environmental compartments—including air, water, soil, sediment, and biota—has been widely documented. epa.govnih.gov These compounds enter the environment through manufacturing emissions, leaching from products during use, and disposal in landfills. mdpi.comthermofisher.com Due to their hydrophobic nature, PBDEs tend to sorb to organic matter, leading to their accumulation in soil, sediments, and sludge, which act as major environmental reservoirs. mdpi.comwikipedia.org

From an academic standpoint, environmental monitoring programs are crucial for understanding the distribution, fate, and transport of PBDEs. International bodies and regional commissions have established monitoring initiatives to track PBDE levels. For instance, the OSPAR Commission and HELCOM (Helsinki Commission) monitor PBDEs in the marine environments of the North-East Atlantic and the Baltic Sea, respectively. thermofisher.comsacredheart.edu These programs often focus on a specific list of congeners, such as the sum of BDE-28, -47, -99, -100, -153, and -154, and compare concentrations against established thresholds like the Environmental Quality Standard (EQS). sacredheart.edu In the Baltic Sea, monitoring from 2016 to 2021 revealed that PBDE concentrations in fish exceeded the EQS threshold at nearly all monitoring sites. sacredheart.edu Long-term studies on marine mammals, such as Indo-Pacific humpback dolphins, have also revealed alarmingly high concentrations of PBDEs, posing significant risks, particularly to calves exposed maternally. accustandard.com

The global regulatory landscape for PBDEs is largely shaped by the Stockholm Convention on Persistent Organic Pollutants (POPs). Commercial PentaBDE and OctaBDE mixtures were listed under the convention in 2009, leading to a global phase-out of their production and use. ebi.ac.ukresearchgate.net More recently, DecaBDE was added to the convention in 2017. ebi.ac.ukresearchgate.net

The European Union has been proactive in regulating these substances. The Regulation on POPs (EU 2019/1021) sets specific concentration limits for PBDEs in mixtures and articles. nih.govnih.gov While production has been phased out, PBDEs can still be found in products made from recycled materials. nih.gov To address this, the European Commission has adopted amendments to progressively tighten the Unintentional Trace Contaminant (UTC) limits for the sum of tetra-, penta-, hexa-, hepta-, and decaBDE. These new rules demonstrate a clear regulatory trend towards minimizing human and environmental exposure. nih.gov

| Product Category | Limit (Sum of 5 PBDEs) | Effective Date |

|---|---|---|

| General Products | 10 mg/kg | From regulation's entry into force |

| Products with Recycled Materials | 500 mg/kg | Before Dec 30, 2025 |

| 350 mg/kg | From Dec 30, 2025 | |

| 200 mg/kg | From Dec 30, 2027 |

Academic perspectives often highlight that while these regulations are essential, challenges remain. Discrepancies in enforcement exist, particularly in developing countries where e-waste recycling can be a major source of ongoing contamination. mdpi.comwikipedia.org Furthermore, the environmental transformation of highly brominated congeners like DecaBDE into more bioavailable and toxic lower-brominated forms is a critical issue that complicates risk assessment and management. epa.govmdpi.com

Advanced Remediation Technologies for PBDE-Contaminated Environmental Media

Given the persistence of PBDEs, significant research has focused on developing effective remediation technologies for contaminated soil, sediment, and water.

Bioremediation, which utilizes microorganisms to degrade contaminants, is considered a cost-effective and environmentally sound approach for treating PBDE-contaminated sites. epa.gov The primary and most studied mechanism for the biological breakdown of PBDEs in anaerobic environments is reductive debromination. mdpi.com This process involves the sequential removal of bromine atoms from the diphenyl ether structure, which typically reduces the toxicity and persistence of the compound.

Several microbial species have been identified with the ability to debrominate PBDEs. Organohalide-respiring bacteria, particularly species of Dehalococcoides, are frequently implicated in this process. mdpi.comwikipedia.org Research has shown that enrichment cultures containing Dehalococcoides can debrominate higher-brominated BDEs (penta- to octa-BDEs) to less-brominated congeners. mdpi.comresearchgate.net For instance, one study demonstrated the complete debromination of BDE-47 to diphenyl ether by a Dehalococcoides-containing culture derived from an e-waste recycling site. mdpi.comwikipedia.org While anaerobic debromination is common, some aerobic bacteria have also been shown to degrade PBDEs. For example, Lysinibacillus fusiformis and Stenotrophomonas sp. have demonstrated the ability to degrade the highly brominated BDE-209. The degradation pathways can involve not only debromination but also hydroxylation and cleavage of the ether bond.

While specific research on the bioremediation of 2,4,5-Tribromodiphenyl ether (BDE-30) is limited, studies on other tri-BDEs and lower-brominated congeners suggest that it would be susceptible to similar degradation pathways. The removal of bromine atoms and potential cleavage of the ether structure are established mechanisms for PBDEs of similar molecular weight and structure.

| Microorganism/Culture | PBDE Congener(s) | Key Findings | Source(s) |

|---|---|---|---|

| Dehalococcoides-containing culture | BDE-47 | Complete debromination to diphenyl ether in microcosms from e-waste site soil. | mdpi.comwikipedia.org |

| Sulfurospirillum multivorans | Deca-BDE | Debrominated deca-BDE to octa- and hepta-BDE congeners. | mdpi.com |

| Phanerochaete chrysosporium (white-rot fungus) | BDE-47 | Effective aerobic degradation via hydroxylation and ether bond cleavage. | |

| Stenotrophomonas sp. strain WZN-1 | BDE-209 (Deca-BDE) | Degraded 55.15% of 65 µg/L BDE-209 in 30 days under aerobic conditions. | |

| Sewage Sludge Microcosm | BDE-209 (Deca-BDE) | Microbially mediated reductive debromination to nona- and octa-BDEs over 238 days. | epa.gov |

For PBDEs present in aqueous environments, such as contaminated water or wastewater effluent, photoremediation and advanced oxidation processes (AOPs) are promising treatment technologies. Photodegradation, or photolysis, involves the use of light energy to break down chemical compounds. PBDEs are known to undergo photodebromination, where UV light causes bromine atoms to be cleaved from the diphenyl ether structure. thermofisher.com

Advanced Oxidation Processes (AOPs) are a group of methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and destroy organic pollutants. These processes can enhance the degradation efficiency compared to photolysis alone. A common AOP involves the combination of UV light with hydrogen peroxide (UV/H2O2).

Recent research has explored the use of modern UV light-emitting diode (UV-LED) technology for the photodegradation of PBDEs in water. One study investigated the degradation of a suite of PBDE congeners at different UV-LED wavelengths. The results showed that degradation efficiency was dependent on the wavelength and irradiation time, with significant removal achieved for most congeners after several hours. Heavier congeners like BDE-183 and BDE-209 were often more susceptible to initial degradation than lighter ones. While information on this compound is not explicitly detailed, the successful degradation of other tri- to deca-BDEs in these studies indicates the potential applicability of this technology for a wide range of congeners.

| Wavelength | Irradiation Time | Achieved Degradation Range (for various congeners) |

|---|---|---|

| 255 nm | 65 min | Up to 50% |

| 285 nm | 240 min (4 hours) | 67% to 86% |

Research and Development of Environmentally Benign Alternatives to Brominated Flame Retardants

In response to the environmental and health concerns posed by PBDEs, significant research and development efforts have been directed toward finding safer, environmentally benign alternatives. The goal is to identify substances that provide effective flame retardancy without the persistence, bioaccumulation, and toxicity associated with BFRs. These alternatives can be broadly categorized into several groups.

Organophosphorus Flame Retardants (OPFRs): This is a major class of non-halogenated alternatives. They include compounds like triaryl phosphates and resorcinol (B1680541) bis(diphenyl phosphate) (RDP). OPFRs are widely used in plastics and textiles. However, the environmental fate and potential toxicity of some OPFRs are also under scrutiny, emphasizing the need for thorough risk assessment before widespread adoption.

Inorganic Flame Retardants: These are typically metal hydroxides, such as aluminum hydroxide (B78521) and magnesium hydroxide. They function by releasing water upon heating, which cools the material and dilutes flammable gases. They are considered immobile fillers and are often used in combination with other retardants. Antimony trioxide and zinc borate (B1201080) are also used, often as synergists with halogenated compounds.

Nitrogen-Based Flame Retardants: This group includes melamine (B1676169) and its derivatives. They work by releasing inert nitrogen gas during combustion, which dilutes the oxygen supply to the flame. They are often used in conjunction with phosphorus-based retardants to create a synergistic effect.

Reactive Flame Retardants: Unlike additive flame retardants (like PBDEs) which are physically mixed into a polymer, reactive flame retardants are chemically bound to the polymer backbone. This integration reduces the likelihood of the flame retardant leaching out of the product over its lifetime. Some phosphorus and nitrogen compounds can be used as reactive flame retardants.

The transition to these alternatives is driven by both regulatory pressure and market demand for "greener" products. However, the principle of substitution requires careful consideration to ensure that an alternative does not present an equal or greater risk to human health or the environment. ebi.ac.uk

| Class of Alternative | Examples | Primary Mode of Action | Common Applications | Source(s) |

|---|---|---|---|---|

| Organophosphorus Flame Retardants | Triaryl phosphates, Resorcinol bis(diphenyl phosphate) (RDP) | Gas phase (radical quenching) and condensed phase (char formation) | Plastics (e.g., TV casings), textiles, polyurethane foam | |

| Inorganic Flame Retardants | Aluminum hydroxide, Magnesium hydroxide | Releases water upon heating (cooling effect), dilutes flammable gases | Fillers in polymers | |

| Nitrogen-Based Flame Retardants | Melamine, Melamine derivatives | Releases inert nitrogen gas, diluting oxygen and fuel | Often used with phosphorus compounds in plastics and foams |

Research Gaps and Future Directions in 2,4,5 Tribromodiphenyl Ether Environmental Science

Elucidation of Unidentified Transformation Products and Novel Degradation Pathways

A significant knowledge gap exists regarding the transformation and degradation of 2,4,5-Tribromodiphenyl ether in the environment. While general degradation pathways for PBDEs include photolysis, microbial degradation, and metabolism within organisms, the specific products and reaction kinetics for this isomer are poorly understood.

Current research on other tribromodiphenyl ether isomers, such as 2,4,4'-tribromodiphenyl ether (BDE-28), demonstrates that degradation can yield a variety of products. For instance, photodegradation of BDE-28 is known to proceed via reductive debromination, producing lower brominated diphenyl ethers. nih.govresearchgate.net It can also lead to the formation of more toxic polybrominated dibenzofurans (PBDFs) through intramolecular elimination. nih.govresearchgate.net Aerobic biodegradation pathways can involve hydroxylation and aromatic ring cleavage, while anaerobic degradation is dominated by reductive debromination. researchgate.net

However, it is crucial to recognize that the bromine substitution pattern significantly influences the degradation process. The ortho, meta, and para positions of the bromine atoms on the diphenyl ether structure affect the molecule's reactivity and susceptibility to different degradation mechanisms. Therefore, data from BDE-28 cannot be directly extrapolated to this compound. Future research must focus on identifying the specific transformation products of this compound under various environmentally relevant conditions (e.g., UV light, different microbial consortia). This includes investigating the potential for formation of hydroxylated (OH-PBDEs), methoxylated (MeO-PBDEs), and other metabolites, as well as the likelihood of PBDF formation, which would have significant toxicological implications.

Table 1: Illustrative Photodegradation Products of 2,4,4'-Tribromodiphenyl ether (BDE-28) (Note: This table illustrates the types of products identified for a related isomer; equivalent data for this compound is a critical research need.)

Refined Understanding of Ecosystem-Specific Bioavailability and Trophic Transfer Dynamics

The bioavailability of this compound—the fraction of the chemical in the environment that is available for uptake by organisms—is a critical but unstudied parameter. Bioavailability governs a chemical's potential to enter the food web and is highly dependent on the specific characteristics of the ecosystem, such as sediment composition, organic carbon content, and water chemistry. oup.com Studies on other PBDEs have shown that they bind strongly to organic matter and sediments, which can reduce their direct uptake from water but increase exposure for benthic organisms that ingest sediment. oup.com

Furthermore, the dynamics of trophic transfer and biomagnification for this compound are unknown. Trophic magnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. nih.gov Research on general PBDEs in aquatic food webs has demonstrated that many congeners, particularly the tetra- to hexa-brominated ones, have the potential to biomagnify. nih.govresearchgate.net However, this process is congener-specific and influenced by factors like metabolism and elimination rates in different species. nih.gov

Future research must urgently address these gaps. Studies are needed to determine the partitioning behavior of this compound in various environmental compartments (water, sediment, soil) across different ecosystem types (e.g., freshwater, marine, terrestrial). Controlled laboratory and field studies are required to measure its bioaccumulation in primary producers and consumers and to calculate its trophic magnification factor (TMF) in realistic food webs. This will allow for a more accurate assessment of the risk posed to apex predators.

Development of Predictive Models for Long-Term Environmental Fate and Exposure Assessment

Predictive environmental fate models are essential tools for understanding how a chemical will be transported, distributed, and persist in the environment over the long term. researchgate.netrsc.org These models integrate data on a chemical's physical-chemical properties, degradation rates, and emission sources to estimate its concentration in various media like air, water, soil, and biota. researchgate.net

A major impediment to modeling the fate of this compound is the lack of fundamental, isomer-specific input data. Key parameters that are currently missing include:

Partition coefficients (e.g., Octanol-Air, Octanol-Water)

Vapor pressure and Aqueous solubility

Degradation half-lives in air, water, soil, and sediment

Without this empirical data, the accuracy of any model prediction is severely compromised. researchgate.net Future research should prioritize the experimental determination of these properties for this compound. Once these parameters are available, multimedia environmental fate models can be developed and calibrated. nih.gov These models would be invaluable for forecasting long-range transport potential, identifying environmental sinks where the compound is likely to accumulate, and conducting long-term exposure assessments for both human populations and wildlife. nih.govnih.gov

Integration of Omics Technologies in Biotransformation Studies

The biotransformation of PBDEs within organisms is a critical process that can either detoxify the parent compound or, in some cases, produce more toxic metabolites. nih.gov The specific cytochrome P450 (CYP) enzymes responsible for PBDE metabolism can vary between species and individuals. nih.gov "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, holistic approaches to investigating these biotransformation pathways at a molecular level.

For example, exposing organisms (e.g., fish, birds, or mammalian cell cultures) to this compound and subsequently analyzing changes in gene expression (transcriptomics) can identify which specific CYP enzymes and other metabolic genes are upregulated in response to the exposure. mdpi.com Proteomics can confirm the increased production of these enzymes, while metabolomics can identify the resulting suite of metabolites in tissues and excreta. nih.gov This approach provides a comprehensive picture of how an organism processes the chemical.

There is a complete lack of such studies for this compound. A key future direction is to apply these omics technologies to understand its metabolic fate. This would help identify key metabolites (such as OH-PBDEs), elucidate the specific enzymatic pathways involved, and understand inter-species differences in metabolic capability. This knowledge is fundamental for assessing the toxicological risks associated not just with the parent compound but with its metabolic byproducts as well.

Advanced Analytical Techniques for Ultra-Trace Level Detection and Isomer-Specific Analysis

The accurate assessment of this compound in the environment is predicated on the availability of highly sensitive and selective analytical methods. Environmental concentrations of individual PBDE congeners can be extremely low (in the parts-per-trillion or quadrillion range), requiring sophisticated techniques for detection. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for PBDE analysis. nih.govthermofisher.com However, significant analytical challenges remain. One major issue is the co-elution of different PBDE isomers in the gas chromatograph, making it difficult to separate and accurately quantify specific congeners, especially less common ones like this compound, from a complex mixture. thermofisher.com

Future research should focus on developing and validating advanced analytical methods with improved sensitivity and isomer-specific resolution. This could involve the use of:

Multidimensional gas chromatography (GCxGC-MS): This technique provides enhanced separation power, which is critical for resolving complex mixtures of isomers.

High-resolution mass spectrometry (HRMS): Instruments like Orbitrap MS offer high mass accuracy, improving confidence in compound identification and reducing interferences from matrix components. thermofisher.com

Novel sample preparation techniques: Developing more efficient extraction and cleanup methods for various environmental matrices (e.g., water, sediment, biota) is crucial for achieving the low detection limits required for environmental monitoring. nih.gov

Trapped Ion Mobility Spectrometry (TIMS): This technique, coupled with mass spectrometry, allows for the separation of isomers based on their shape and size (collision cross-section), providing an additional dimension of separation. nih.govscispace.com

The development of certified reference materials for this compound is also essential to ensure data quality and comparability across different laboratories.

Q & A

Q. What are the key physicochemical properties of BDE-28 that influence its environmental distribution?

Q. What analytical methods are recommended for detecting BDE-28 in environmental and biological samples?

Methodological Answer:

- GC-MS with Isotope Dilution : EPA Method 1614 recommends using 50–100 ng/mL BDE-28 reference standards in toluene or isooctane for calibration .